

# What is the chemical structure of N4-Acetylcytidine?

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# N4-Acetylcytidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**N4-Acetylcytidine** (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life. Catalyzed by the N-acetyltransferase 10 (NAT10) enzyme, this modification plays a critical role in various cellular processes by influencing RNA stability, translation, and structure. Dysregulation of ac4C levels has been implicated in numerous pathologies, most notably cancer, making it a significant area of investigation for therapeutic development. This technical guide provides an in-depth overview of the chemical properties, biological function, and analytical methodologies related to **N4-acetylcytidine**, tailored for researchers and professionals in the field of drug discovery and development.

# **Chemical Structure and Properties**

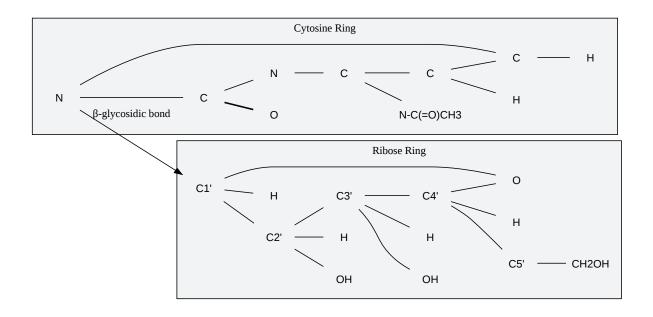
**N4-acetylcytidine** is a derivative of the nucleoside cytidine, characterized by the addition of an acetyl group at the N4 position of the cytosine base.[1][2]

IUPAC Name: N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide[3]



Canonical SMILES: CC(=O)NC1=NC(=O)N(C=C1)[C@H]2--INVALID-LINK--CO)O">C@@HO[3]

Below is a diagram of the chemical structure of **N4-Acetylcytidine**.



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Caption: Chemical structure of N4-Acetylcytidine.

# **Physicochemical Data**



Property	Value	Source
Molecular Formula	C11H15N3O6	[3][4][5]
Molecular Weight	285.25 g/mol	[4]
Melting Point	208-209 °C	[4]
Solubility (Water)	12.3 g/L	[6]
Solubility (DMSO)	1 mg/ml	[5]
Solubility (PBS, pH 7.2)	2 mg/ml	[5]
Appearance	White to off-white crystalline powder	[1]

# **Biological Function and Signaling Pathways**

**N4-acetylcytidine** is a crucial epitranscriptomic mark that influences a variety of biological processes. The modification is primarily catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[4][7]

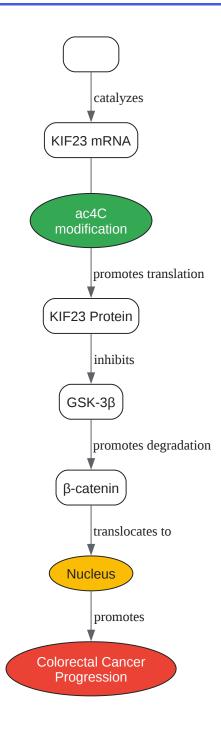
#### **Key Functions:**

- RNA Stability: The acetyl group at the N4 position can protect RNA from degradation by nucleases, thereby increasing its half-life.[2]
- Translation Efficiency: The presence of ac4C in the coding sequence (CDS) of mRNA can enhance translation. Conversely, when located in the 5' untranslated region (5'UTR), it may inhibit translation initiation.[1]
- RNA Structure: ac4C contributes to the proper folding and structural integrity of RNA molecules, which is critical for their function.[2]

#### Signaling Pathways:

Dysregulation of NAT10 and, consequently, ac4C modification has been linked to several signaling pathways, particularly in the context of cancer. One well-documented pathway involves the Wnt/β-catenin signaling cascade in colorectal cancer (CRC).[3]





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Caption: NAT10-mediated ac4C modification in the Wnt/β-catenin pathway.

In this pathway, NAT10-mediated ac4C modification of kinesin family member 23 (KIF23) mRNA enhances its stability and translation. The resulting increase in KIF23 protein inhibits glycogen synthase kinase 3 beta (GSK-3 $\beta$ ), leading to the stabilization and nuclear translocation of  $\beta$ -catenin. This ultimately promotes the progression of colorectal cancer.[3]



# Experimental Protocols Site-Specific Synthesis of N4-Acetylcytidine-Containing RNA

The chemical synthesis of RNA oligonucleotides containing ac4C at specific positions is challenging due to the lability of the acetyl group under standard deprotection conditions. A method has been developed that utilizes a mild, non-nucleophilic deprotection strategy.[8][9]

#### Methodology Overview:

- Solid-Phase Synthesis: RNA is synthesized on a solid support using phosphoramidite chemistry.
- Orthogonal Protection: A key feature is the use of protecting groups that can be removed under non-nucleophilic conditions to preserve the N4-acetyl group on cytidine.
- Deprotection: A solution of 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile is used for the deprotection of the exocyclic amines.[8][9]
- Cleavage: The synthesized RNA is cleaved from the solid support using a photocleavable linker, which avoids the harsh nucleophilic conditions of standard methods.[8]
- Purification: The final product is purified using standard techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

## **Detection and Mapping of N4-Acetylcytidine in RNA**

Several methods are available for the detection and transcriptome-wide mapping of ac4C.

A. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for the direct detection and quantification of ac4C in RNA.

#### Protocol Outline:

RNA Isolation: Total RNA or poly(A) RNA is isolated from cells or tissues.







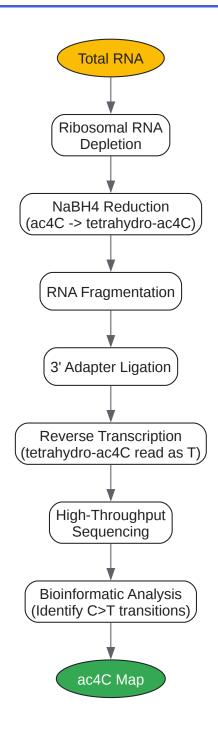
- RNA Digestion: The RNA is enzymatically digested into single nucleosides using enzymes such as nuclease P1 and alkaline phosphatase.
- LC Separation: The resulting nucleoside mixture is separated by reverse-phase highperformance liquid chromatography (HPLC).
- MS Detection: The eluting nucleosides are detected and quantified by tandem mass spectrometry (MS/MS). The transition of m/z 286.1 -> 112.1 is typically monitored for ac4C.

B. ac4C-seq / RedaC:T-seq (Chemical Method for Sequencing):

This method allows for the nucleotide-resolution mapping of ac4C across the transcriptome.[10] [11]

Workflow Diagram:





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Caption: Workflow for ac4C-seq/RedaC:T-seq.

#### Principle:

The N4-acetyl group on cytidine makes the nucleobase susceptible to reduction by sodium borohydride (NaBH4). This reduction converts ac4C into tetrahydro-**N4-acetylcytidine**. During reverse transcription, this modified base is misread as a thymine (T). Therefore, by comparing



the sequencing results of NaBH4-treated and untreated RNA, sites of ac4C can be identified as C-to-T transitions.[10]

## Conclusion

**N4-acetylcytidine** is an important epitranscriptomic modification with profound implications for cellular function and disease. The methodologies outlined in this guide provide a framework for the synthesis, detection, and functional characterization of ac4C-modified RNA. As research in this area continues to expand, a deeper understanding of the role of ac4C in health and disease will undoubtedly pave the way for novel therapeutic strategies targeting the machinery of RNA modification.

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